3-Benzyl-3-azabicyclo[3.1.0]hexane
Overview
Description
3-Benzyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by a unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and as a building block in synthetic chemistry. The bicyclic structure imparts unique chemical properties, making it a valuable target for various synthetic methodologies.
Mechanism of Action
Target of Action
3-Benzyl-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Mode of Action
The mode of action of 3-ABH derivatives is diverse and depends on the specific derivative and its target. For example, when N-benzyl diynyl amides containing an electron-donating group in the aromatic ring were used as substrates, a cascade reaction was initiated, which included the formation of 3-ABH with rupture of aromaticity, followed by electrophilic vinylation of enol ether .
Biochemical Analysis
Biochemical Properties
3-Benzyl-3-azabicyclo[3.1.0]hexane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an inhibitor for certain proteases, which are enzymes that break down proteins . This interaction is crucial for its potential use in antiviral therapies, as protease inhibitors are often used to prevent the replication of viruses . Additionally, this compound has shown interactions with neurotransmitter transporters, influencing the reuptake of serotonin, noradrenaline, and dopamine .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity . This inhibition can lead to a cascade of effects, such as the prevention of viral replication in the case of protease inhibition . Additionally, this compound can activate certain receptors, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being observed even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have therapeutic effects, such as antiviral activity and modulation of neurotransmitter levels . At high doses, it can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific tissues, which can affect its therapeutic efficacy and potential side effects . For example, its accumulation in the brain can enhance its effects on neurotransmitter levels .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with cyclopropane derivatives under catalytic conditions. The reaction often requires the use of a strong base and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
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Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEHGZOASMRNJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522350 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70110-45-1 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the "endo-exo conversion" mentioned in one of the papers?
A1: The synthesis of ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate, a valuable intermediate, benefits from a specific stereochemical conversion. The term "endo-exo conversion" refers to the change in the spatial arrangement of substituents on the bicyclic ring system. This conversion, facilitated by the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), ensures the desired stereochemistry (specifically, the α configuration at positions 1, 5, and 6) in the final product, which is crucial for its biological activity.
Q2: Why is (1α, 5α, 6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane considered a "key intermediate" in pharmaceutical synthesis?
A2: (1α, 5α, 6α)-6-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane serves as a versatile building block for constructing more complex molecules with potential therapeutic applications []. Its structure, particularly the presence of the amine group, allows for further chemical modifications. This makes it especially valuable in synthesizing azabicyclo quinolone derivatives, a class of potent antibacterial agents. The specific stereochemistry of the molecule is likely crucial for its ability to interact with biological targets and elicit the desired pharmacological effects.
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